molecular formula C12H21FO3 B13912198 Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate

Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B13912198
M. Wt: 232.29 g/mol
InChI Key: CZAPNPKHCXRBPU-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate is a chemical compound with the molecular formula C12H21FO3. It is a derivative of cyclohexanecarboxylic acid, featuring a tert-butyl ester group, a fluorine atom, and a hydroxymethyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate typically involves the esterification of 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-fluoro-4-(carboxymethyl)cyclohexanecarboxylic acid.

    Reduction: 4-fluoro-4-(hydroxymethyl)cyclohexanol.

    Substitution: 4-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H21FO3

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H21FO3/c1-11(2,3)16-10(15)9-4-6-12(13,8-14)7-5-9/h9,14H,4-8H2,1-3H3

InChI Key

CZAPNPKHCXRBPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)(CO)F

Origin of Product

United States

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